molecular formula C11H11BrN2 B1610928 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 198209-31-3

2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No. B1610928
M. Wt: 251.12 g/mol
InChI Key: AEKQCMMJOMDJPC-UHFFFAOYSA-N
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Patent
US06465491B2

Procedure details

To a 1 L round-bottomed flask equipped with Dean-Stark trap, condenser, and nitrogen inlet were added 21.3 g (123 mmol) 2-amino-6-bromopyridine, 400 mL toluene, 14.1 g (123 mmol) acetonylacetone, and 20 drops acetic acid. The reaction was refluxed 5 days (tlc in 1/1:ethyl acetate/hexane, Rf=0.8(product), 0.5 (starting material)), cooled, poured into ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using 5% methanol in methylene chloride to afford 14.4 g(47%) of the product as a low-melting yellow solid.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]1(C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(CC(=O)C)C(C)=O.C(OCC)(=O)C.CCCCCC>C(O)(=O)C.C(OCC)(=O)C>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:1]2[C:11]([CH3:12])=[CH:10][CH:9]=[C:14]2[CH3:13])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L round-bottomed flask equipped with Dean-Stark trap, condenser, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 5% methanol in methylene chloride

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.